3-Bromo-2-methylbenzonitrile
Overview
Description
3-Bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN . It has an average mass of 196.044 Da and a monoisotopic mass of 194.968353 Da .
Synthesis Analysis
The synthesis of 3-Bromo-2-methylbenzonitrile involves a reaction with trifluoroacetic anhydride in the presence of pyridine in dichloromethane . The reaction mixture is warmed to room temperature and stirred for 15 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylbenzonitrile consists of a benzene ring substituted with a bromo group, a methyl group, and a nitrile group . The compound has a density of 1.5±0.1 g/cm3 .Chemical Reactions Analysis
3-Bromo-2-methylbenzonitrile undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Physical And Chemical Properties Analysis
3-Bromo-2-methylbenzonitrile has a boiling point of 247.5±20.0 °C at 760 mmHg and a flash point of 103.5±21.8 °C . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.5±3.0 kJ/mol . It has a molar refractivity of 43.7±0.4 cm3 .Scientific Research Applications
Organic Synthesis
“3-Bromo-2-methylbenzonitrile” is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new drugs and materials.
Suzuki Cross-Coupling Reaction
This compound undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . The Suzuki reaction is a powerful tool in organic chemistry for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Synthesis of 3-(Bromomethyl)benzaldehyde
“3-Bromo-2-methylbenzonitrile” can be used in the synthesis of 3-(bromomethyl)benzaldehyde . This compound is a useful intermediate in the synthesis of various pharmaceutical and agrochemical products.
Nonlinear Optical Materials
In the field of optoelectronics, “3-Bromo-2-methylbenzonitrile” has been used in the growth of organic nonlinear optical crystals . These materials have applications in devices such as optical switches and modulators.
Material Science
In material science, “3-Bromo-2-methylbenzonitrile” can be used in the synthesis of new materials with unique properties . These materials can have applications in areas such as electronics, photonics, and energy storage.
Chromatography
In analytical chemistry, “3-Bromo-2-methylbenzonitrile” can be used as a standard in chromatographic analysis . This helps in the identification and quantification of compounds in complex mixtures.
Safety and Hazards
Mechanism of Action
Mode of Action
This can lead to changes in the function of proteins or other biomolecules .
Biochemical Pathways
They may interfere with the function of proteins or other biomolecules, disrupting normal cellular processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its bioavailability would depend on factors such as its solubility, stability, and the method of administration.
properties
IUPAC Name |
3-bromo-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMRAGHVKBZNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634023 | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52780-15-1 | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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